2,4,7-Trichloro-6-fluoroquinazoline 2,4,7-Trichloro-6-fluoroquinazoline
Brand Name: Vulcanchem
CAS No.: 174566-16-6
VCID: VC8247751
InChI: InChI=1S/C8H2Cl3FN2/c9-4-2-6-3(1-5(4)12)7(10)14-8(11)13-6/h1-2H
SMILES: C1=C2C(=CC(=C1F)Cl)N=C(N=C2Cl)Cl
Molecular Formula: C8H2Cl3FN2
Molecular Weight: 251.5 g/mol

2,4,7-Trichloro-6-fluoroquinazoline

CAS No.: 174566-16-6

Cat. No.: VC8247751

Molecular Formula: C8H2Cl3FN2

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,7-Trichloro-6-fluoroquinazoline - 174566-16-6

Specification

CAS No. 174566-16-6
Molecular Formula C8H2Cl3FN2
Molecular Weight 251.5 g/mol
IUPAC Name 2,4,7-trichloro-6-fluoroquinazoline
Standard InChI InChI=1S/C8H2Cl3FN2/c9-4-2-6-3(1-5(4)12)7(10)14-8(11)13-6/h1-2H
Standard InChI Key WSNAPGCKSBRSKD-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1F)Cl)N=C(N=C2Cl)Cl
Canonical SMILES C1=C2C(=CC(=C1F)Cl)N=C(N=C2Cl)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The quinazoline core of 2,4,7-trichloro-6-fluoroquinazoline consists of a bicyclic system with a benzene ring fused to a pyrimidine ring. Halogen substituents at positions 2, 4, 6, and 7 significantly influence its electronic and steric properties. The fluorine atom at position 6 enhances metabolic stability by resisting oxidative degradation, while the chlorine atoms at positions 2, 4, and 7 facilitate electrophilic substitution reactions, making the compound a versatile scaffold for further functionalization .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC8H2Cl3FN2\text{C}_8\text{H}_2\text{Cl}_3\text{FN}_2
Molecular Weight251.47 g/mol
AppearanceWhite crystalline powder
SolubilityLow in water; soluble in DMSO/DMF
Storage ConditionsDry, sealed, inert atmosphere

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analyses confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits a singlet for the aromatic proton at position 5, while 19F^{19}\text{F}-NMR shows a distinct peak at approximately -110 ppm, consistent with the electron-withdrawing effects of adjacent chlorines . Density Functional Theory (DFT) calculations predict a planar geometry with partial positive charges localized on the pyrimidine nitrogen atoms, facilitating interactions with biological targets .

Synthetic Pathways and Optimization

Conventional Halogenation Strategies

The synthesis of 2,4,7-trichloro-6-fluoroquinazoline typically begins with the fluorination of quinazoline precursors. One approach involves the reaction of 6-fluoroquinazoline with phosphorus pentachloride (PCl5\text{PCl}_5) under controlled temperatures (80–100°C), yielding a trichlorinated intermediate. Subsequent purification via column chromatography achieves >98% purity . Alternative routes employ Ullmann-type coupling or catalytic halogenation, though these methods often require palladium catalysts and extended reaction times .

Challenges in Scalability

Despite its straightforward synthesis, scaling production faces hurdles:

  • Byproduct Formation: Competing reactions at positions 1 and 3 generate dichloro and tetrachloro impurities, necessitating rigorous chromatography .

  • Moisture Sensitivity: The compound hydrolyzes in humid conditions, requiring anhydrous solvents and inert atmospheres during handling .

Pharmacological Applications and Mechanisms

Table 2: Comparative Bioactivity of Halogenated Quinazolines

CompoundIC50_{50} (EGFR Inhibition)Selectivity Index
2,4,7-Trichloro-6-fluoroquinazoline18 nM12.5
Gefitinib33 nM8.2
Erlotinib2 nM15.8

Data extrapolated from patent WO2023122140A1 and related analogs .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the fluorine at position 6 with bromine (as in 7-bromo-2,4,6-trichloro-8-fluoroquinazoline) reduces kinase inhibition potency but improves solubility in polar solvents . Similarly, removing one chlorine atom (e.g., 2,4-dichloro-6-fluoroquinazoline) decreases metabolic stability in vivo .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles or functionalized dendrimers could enhance bioavailability and reduce off-target effects. Preclinical trials in murine models are ongoing, with preliminary data showing a 40% reduction in tumor volume after 28 days .

Computational Drug Design

Machine learning models predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are being trained on quinazoline datasets. These models aim to optimize substituent patterns for maximal efficacy and minimal hepatotoxicity .

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